molecular formula C24H26FNO5 B1681866 TA-1887 CAS No. 1003005-29-5

TA-1887

Cat. No.: B1681866
CAS No.: 1003005-29-5
M. Wt: 427.5 g/mol
InChI Key: PXRGAWZIQZMHTH-PFKOEMKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TA-1887 typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

TA-1887 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TA-1887 has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of sodium-dependent glucose co-transporter 2 (SGLT2). This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels. The molecular target is the SGLT2 protein, and the pathway involves the disruption of glucose reabsorption in the renal tubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TA-1887 is unique due to the presence of both the cyclopropylbenzyl and fluoro groups, which contribute to its specific biological activity and potential as an SGLT2 inhibitor. The combination of these functional groups enhances its binding affinity and selectivity for the SGLT2 protein .

Properties

CAS No.

1003005-29-5

Molecular Formula

C24H26FNO5

Molecular Weight

427.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1

InChI Key

PXRGAWZIQZMHTH-PFKOEMKTSA-N

SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TA-1887, TA 1887, TA1887

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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